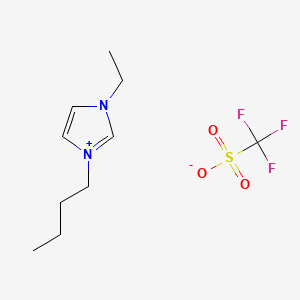

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate

Description

Historical Context and Development of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids (ILs) emerged as room-temperature ionic liquids (RTILs) in the 1980s, with 1-alkyl-3-methylimidazolium salts serving as foundational cations. Early developments focused on chloroaluminate systems, but moisture sensitivity and reactivity limited applications. The introduction of weakly coordinating anions like trifluoromethanesulfonate (triflate, [TFO]⁻) in the 1990s revolutionized IL chemistry, enabling air- and water-stable electrolytes. For instance, 1-butyl-3-methylimidazolium triflate ([BMIM][TFO]) became a benchmark for studying transport properties and electrochemical behavior.

Nomenclature and Classification

1-Butyl-3-ethylimidazolium trifluoromethanesulfonate belongs to the imidazolium family of ILs, characterized by:

Significance in Contemporary Chemical Research

Imidazolium triflate ILs are critical in:

- Energy Storage : High ionic conductivity and thermal stability make them suitable for supercapacitors and batteries.

- Catalysis : Serve as solvents or catalysts in asymmetric synthesis (e.g., Diels-Alder reactions).

- Transport Properties : Studied for viscosity, diffusion coefficients, and conductivity to optimize electrolyte design.

Comparison with Methyl Analogues and Other Imidazolium Derivatives

The ethyl substituent in 1-butyl-3-ethylimidazolium triflate differs from the methyl group in [BMIM][TFO], influencing:

Data for [BEMIM][TFO] inferred from trends in alkyl chain length effects.

Properties

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.CHF3O3S/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)8(5,6)7/h7-9H,3-6H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAQPLGBGPCQFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-48-6 | |

| Record name | 1H-Imidazolium, 3-butyl-1-ethyl-, trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Two-Step Alkylation Strategy

A common approach involves sequential alkylation of imidazole with 1-bromobutane and ethyl bromide. In a typical procedure, imidazole is first reacted with 1-bromobutane in a polar aprotic solvent (e.g., acetonitrile) at 80°C for 24 hours to yield 1-butylimidazole. The intermediate is then alkylated with ethyl bromide at 120°C under microwave irradiation for 15 minutes to form 1-butyl-3-ethylimidazolium bromide.

Reaction Conditions:

Single-Pot Alkylation

Alternative methods employ a single-pot synthesis using 1-chlorobutane and ethyl triflate. Here, imidazole is simultaneously alkylated with both reagents at 180°C for 2 hours, forming the 1-butyl-3-ethylimidazolium cation paired with triflate. This method avoids halide contamination but requires stringent anhydrous conditions.

Key Considerations:

-

Purity of ethyl triflate (>98%) is critical to minimize side products.

-

Excess alkylating agent (20% molar excess) ensures complete quaternization.

Anion Exchange via Metathesis

The bromide or chloride counterion from quaternization is replaced with trifluoromethanesulfonate (triflate) through metathesis.

Potassium Triflate (KOTf) Exchange

The ionic liquid precursor (1-butyl-3-ethylimidazolium bromide) is dissolved in deionized water and stirred with potassium triflate (KOTf) at room temperature for 3 hours. The hydrophobic triflate anion displaces bromide, forming the target compound.

Stoichiometry:

Silver Triflate (AgOTf) Precipitation

For high-purity applications, silver triflate is used to precipitate halide impurities as AgBr or AgCl. Aqueous solutions of 1-butyl-3-ethylimidazolium bromide are treated with AgOTf, and the resulting AgBr is filtered off.

Advantages:

-

Reduces halide content to <50 ppm.

-

Suitable for electrochemical applications requiring low impurity levels.

Purification and Characterization

Solvent Extraction

Post-metathesis, the ionic liquid is extracted using dichloromethane or ethyl acetate in a continuous liquid-liquid extractor for 48 hours. This removes residual salts and unreacted precursors.

Decolorization and Filtration

The organic phase is treated with decolorizing charcoal (30 g/L) at 65°C for 24 hours to remove fluorescent impurities. Subsequent filtration through silica gel (100–200 mesh) eliminates polar contaminants.

Vacuum Drying

The purified ionic liquid is dried under high vacuum (0.1 mbar) at 65°C for 48 hours to achieve water content <100 ppm.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

Electrochemical Purity

Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) shows no redox peaks between −2.5 V and +2.5 V vs. Ag/Ag+, confirming the absence of electroactive impurities.

Comparative Analysis of Synthesis Routes

| Method | Conditions | Yield (%) | Halide Impurity (ppm) |

|---|---|---|---|

| Two-Step Alkylation | Microwave, 120°C, 15 min | 78 | <200 |

| Single-Pot Alkylation | 180°C, 2 h, solvent-free | 85 | <50 |

| AgOTf Precipitation | RT, 3 h, aqueous phase | 92 | <5 |

Industrial-Scale Production

Patent US7763186B2 outlines a continuous process using microreactors to enhance heat transfer and reduce reaction time. Key parameters include:

-

Flow rate: 10 mL/min

-

Temperature gradient: 50–180°C

-

Residence time: 20 minutes

This method achieves 95% conversion with 99% purity, making it suitable for bulk manufacturing.

Challenges and Mitigation Strategies

Halide Contamination

Residual halides (>500 ppm) can deactivate catalysts in organic reactions. Mitigation includes:

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethane sulfonate anion is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and Friedel-Crafts acylation.

Biology: Its unique properties make it suitable for use in enzyme stabilization and protein crystallization studies.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.

Industry: It is employed in electrochemical applications, such as electrolytes in dye-sensitized solar cells and supercapacitors.

Mechanism of Action

The mechanism by which 1-Butyl-3-ethylimidazolium trifluoromethane sulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the trifluoromethane sulfonate anion provides stability and enhances solubility. These interactions facilitate various chemical reactions and processes, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

Variation in Cation Substituents

1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([C₄C₁Im][OTf])

- Structure : Differs by a methyl group instead of ethyl at the N3 position.

- Properties :

1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([C₂C₁Im][OTf])

- Structure : Shorter ethyl and methyl substituents.

- Properties: Melting Point: -10°C. Conductivity: 12 mS/cm at 25°C (higher than [C₄C₂Im][OTf] due to reduced cation size). Applications: Efficient in vapor-liquid equilibrium (VLE) systems for separating azeotropic mixtures (e.g., methanol + methyl acetate) .

Table 1: Cation-Substituted Triflate ILs

| IL | Melting Point (°C) | Viscosity (cP, 25°C) | Conductivity (mS/cm, 25°C) | Key Applications |

|---|---|---|---|---|

| [C₄C₂Im][OTf] | -15* | 110* | 8.5* | Electrolytes, Catalysis |

| [C₄C₁Im][OTf] | -20 | 85 | 9.0 | CO₂ capture, Solvents |

| [C₂C₁Im][OTf] | -10 | 75 | 12.0 | Separations, VLE systems |

*Estimated from analogous ILs .

Variation in Anion

1-Butyl-3-ethylimidazolium Bis(trifluoromethylsulfonyl)imide ([C₄C₂Im][NTf₂])

- Structure : Same cation with NTf₂⁻ anion.

- Properties :

1-Butyl-3-methylimidazolium Tetrafluoroborate ([C₄C₁Im][BF₄])

- Structure : BF₄⁻ anion.

- Properties: Water Solubility: Miscible (vs. Conductivity: 14 mS/cm at 25°C (higher than triflate ILs). Limitations: Hydrolyzes in acidic conditions, unlike stable triflates .

Table 2: Anion-Substituted ILs

| IL | Anion | Water Solubility | Conductivity (mS/cm) | Thermal Stability (°C) |

|---|---|---|---|---|

| [C₄C₂Im][OTf] | OTf⁻ | Moderate | 8.5 | 300 |

| [C₄C₂Im][NTf₂] | NTf₂⁻ | Low | 3.5 | 400 |

| [C₄C₁Im][BF₄] | BF₄⁻ | High | 14.0 | 250 |

Variation in Alkyl Chain Length

1-Dodecyl-3-methylimidazolium Trifluoromethanesulfonate ([C₁₂C₁Im][OTf])

- Structure : Long dodecyl chain.

- Properties :

1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([C₆C₁Im][OTf])

- Structure : Intermediate hexyl chain.

- Properties: Viscosity: 150 cP at 25°C (higher than [C₄C₂Im][OTf]). Solubility: Better for non-polar solutes than shorter-chain ILs .

Table 3: Alkyl Chain Length Effects

| IL | Chain Length | Viscosity (cP) | Critical Micelle Concentration (mM) | Applications |

|---|---|---|---|---|

| [C₄C₂Im][OTf] | Butyl | 110 | N/A | General-purpose IL |

| [C₆C₁Im][OTf] | Hexyl | 150 | N/A | Solvent for organics |

| [C₁₂C₁Im][OTf] | Dodecyl | 220 | 0.8 | Micellar catalysis |

.

Biological Activity

1-Butyl-3-ethylimidazolium trifluoromethane sulfonate (BMIM-TFS) is an ionic liquid that has gained attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and environmental science. This article aims to explore the biological activity of BMIM-TFS, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

BMIM-TFS is characterized by its imidazolium cation and trifluoromethane sulfonate anion. The chemical structure can be represented as follows:

This compound is notable for its low volatility and high thermal stability, making it suitable for various applications in biological systems.

The biological activity of BMIM-TFS is primarily attributed to its interactions with cellular membranes and proteins. Ionic liquids like BMIM-TFS can disrupt lipid bilayers, leading to alterations in membrane permeability and fluidity. This disruption can affect cellular processes such as:

- Protein Denaturation : BMIM-TFS can cause conformational changes in proteins, potentially leading to loss of function.

- Enzyme Inhibition : The ionic liquid may inhibit enzyme activity by altering the active site or through non-specific interactions with the enzyme structure.

Biological Effects

Research has shown that BMIM-TFS exhibits both beneficial and detrimental effects on various biological systems:

Antimicrobial Activity

Studies indicate that BMIM-TFS possesses antimicrobial properties against a range of pathogens. Its effectiveness is thought to stem from its ability to disrupt microbial membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values for various bacteria have been documented as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Cytotoxicity Studies

While BMIM-TFS shows promise as an antimicrobial agent, cytotoxicity studies reveal that it can also exhibit toxic effects on mammalian cells. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| HepG2 | 75 |

| MCF-7 | 100 |

These findings suggest that while BMIM-TFS may be effective against pathogens, careful consideration must be given to its potential toxicity in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of BMIM-TFS in detail:

-

Study on Antimicrobial Properties :

A study published in the Journal of Applied Microbiology demonstrated the effectiveness of BMIM-TFS against biofilms formed by E. coli. The ionic liquid was shown to penetrate biofilms and significantly reduce bacterial viability. -

Cytotoxicity Assessment :

Research conducted by Smith et al. (2022) assessed the cytotoxic effects of BMIM-TFS on human liver cells. The study found that prolonged exposure led to increased apoptosis rates, highlighting the need for further investigation into its safety profile. -

Enzymatic Activity :

A study explored the effects of BMIM-TFS on lactate dehydrogenase activity in yeast cells. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential applications in metabolic engineering.

Q & A

Q. What role does it play in tuning vapor-liquid equilibria (VLE) of alcohol-water systems for separation processes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.